molecular formula C13H16Cl2N2O2 B1667409 Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride CAS No. 108299-45-2

Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride

Cat. No. B1667409
M. Wt: 303.18 g/mol
InChI Key: QCGOQBJTVONHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride is a bioactive chemical.

Scientific Research Applications

Neurodegenerative Disease Treatment

Aniline derivatives, like 4,4'-(methylenedioxy)DI-aniline dihydrochloride, show promise in treating neurodegenerative diseases. A study by Tripathi, Rai, & Ayyannan (2016) explored 3,4‐(methylenedioxy)aniline‐derived semicarbazones as inhibitors of monoamine oxidase and acetylcholinesterase. These compounds were effective, with IC50 values in micro- or nanomolar ranges, suggesting potential for neurodegenerative disease treatment.

Synthesis Methods

The synthesis of 3,4-Methylenedioxy Phenethylamine from 3,4-methylenedioxy aniline, investigated by Lin Yuan-bin (2007), highlights the versatility of 4,4'-(methylenedioxy)DI-aniline in chemical synthesis. This study used methods like the Sandmeyer and Grignard reactions, providing a framework for synthesizing various compounds.

Antineoplastic Agent Metabolism

The metabolism of N,N-di-(2-chloroethyl) aniline (aniline mustard), which includes 4,4'-(methylenedioxy)DI-aniline derivatives, was explored by Connors et al. (1973). The study focused on its conversion into glucuronide and the potential clinical applications of aniline mustard.

CCR5 Antagonist Development

A study by Hashimoto et al. (2002) discussed synthesizing a key intermediate for the CCR5 antagonist TAK-779 using a derivative of 4,4'-(methylenedioxy)DI-aniline. This research contributes to the development of treatments for diseases like HIV/AIDS.

Polyurethane Cationomer Synthesis

The synthesis of polyurethane cationomers using anil groups, including those derived from 4,4'-(methylenedioxy)DI-aniline, was investigated by Buruianǎ et al. (2005). This research highlights the use of these anilines in creating materials with fluorescent properties, demonstrating their utility in material science.

MEK and Src Inhibition

A 2004 study on methylenedioxyanilino-quinazolines and -cyanoquinolines, which includes 4,4'-(methylenedioxy)DI-aniline derivatives, showed potential as inhibitors of MEK and Src, offering possibilities for antitumor applications. (Expert Opinion on Therapeutic Patents, 2004)

Reproductive Toxicity Study in Zebrafish

The effects of 4,4'-methylenedianiline (a related compound) on sex hormone regulation and reproduction in zebrafish were studied by Bhuiyan et al. (2020). This study is crucial for understanding the environmental impact of aniline derivatives.

Synthesis Optimization

Optimization of the synthesis of 4,4′-Methylenedianiline from aniline and formaldehyde was conducted by Zhao Jian-bin (2015), demonstrating the importance of refining industrial production processes for these compounds.

Environmental and Health Concerns

The presence of aromatic amines like 4,4'-methylenedianiline in the environment and their impact on human health have been a subject of concern, as explored in studies like Pesonen et al. (2015) and Wegman & Korte (1981).

properties

CAS RN

108299-45-2

Product Name

Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

4-[(4-aminophenoxy)methoxy]aniline;dihydrochloride

InChI

InChI=1S/C13H14N2O2.2ClH/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13;;/h1-8H,9,14-15H2;2*1H

InChI Key

QCGOQBJTVONHSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])OCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
Reactant of Route 5
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
Reactant of Route 6
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.